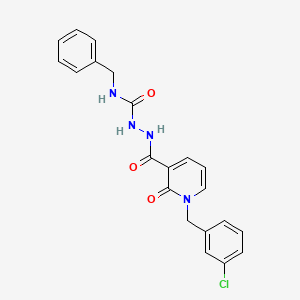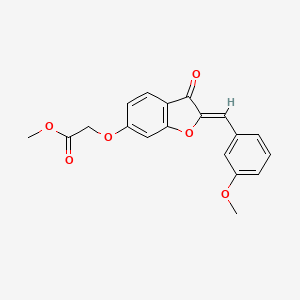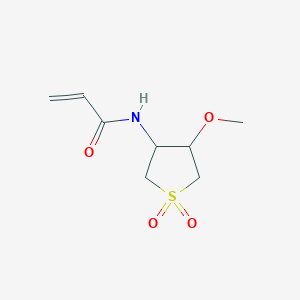
N-benzyl-2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a complex organic compound. It contains several functional groups, including an amide, a hydrazine, and a dihydropyridine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo specific types of reactions. For instance, the benzylic position is particularly reactive and can undergo oxidation and bromination .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
The compound has been utilized in the synthesis of various heterocyclic derivatives, which are crucial for the development of pharmaceuticals and agrochemicals. For example, reactions involving hydrazine hydrate and different carbonyl compounds have led to the formation of pyrimidines, oxazines, and thiazoles, demonstrating the compound's versatility in chemical synthesis. These reactions are not only pivotal for the creation of novel compounds but also contribute to the understanding of reaction mechanisms and the optimization of synthetic routes (Abdalha, El-Regal, El-Kassaby, & Ali, 2011; Mohamed, Youssef, Amr, & Kotb, 2008).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized derivatives containing the mentioned compound have been extensively studied. These studies are critical for identifying new therapeutic agents. For instance, some derivatives have shown promising antimicrobial properties against various bacterial strains, while others exhibited significant anticancer activity, highlighting the compound's potential as a precursor in medicinal chemistry (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010; Bondock & Gieman, 2015).
Structural and Conformational Analysis
The compound's structural and conformational analyses have provided insights into the relationship between molecular structure and biological activity. X-ray crystallography and NMR studies have been employed to determine the solid-state structure and solution behavior of the compound and its derivatives. This information is vital for the design of compounds with enhanced efficacy and reduced toxicity (Bacsa, Okello, Singh, & Nair, 2013).
Drug Discovery and Development
The compound serves as a key intermediate in the synthesis of various bioactive molecules, contributing to drug discovery and development efforts. By facilitating the creation of diverse chemical entities, researchers can explore novel treatments for diseases, underscoring the importance of such compounds in advancing healthcare (Saad, Osman, & Moustafa, 2011).
Propiedades
IUPAC Name |
1-benzyl-3-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c22-17-9-4-8-16(12-17)14-26-11-5-10-18(20(26)28)19(27)24-25-21(29)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIOPDJTLDBCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2892746.png)

![N-(2,4-difluorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2892749.png)
![N-isopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2892751.png)



![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2892759.png)